Tenacissoside G: A Technical Whitepaper on its Discovery, Natural Source, and Biological Activity
Tenacissoside G: A Technical Whitepaper on its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside G is a C21 steroidal glycoside that has been isolated from the traditional medicinal plant Marsdenia tenacissima. This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory and anti-cancer properties. Notably, Tenacissoside G has demonstrated the ability to reverse paclitaxel (B517696) resistance in ovarian cancer cells and alleviate osteoarthritis symptoms by modulating key signaling pathways. This technical guide provides a comprehensive overview of the discovery, natural source, and detailed experimental protocols related to Tenacissoside G. It also presents its known biological activities with quantitative data and explores the underlying molecular mechanisms.
Discovery and Natural Source
Tenacissoside G is a naturally occurring phytochemical found in the stems of Marsdenia tenacissima, a plant belonging to the Asclepiadaceae family.[1][2][3][4][5] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including asthma, trachitis, and certain types of poisoning.[1] The discovery of Tenacissoside G and other related C21 steroidal glycosides from this plant is a result of modern phytochemical investigations aimed at identifying the bioactive constituents responsible for its therapeutic effects.[1][2][3][4][5]
The isolation and characterization of Tenacissoside G involve a multi-step process that begins with the extraction of plant material followed by chromatographic purification. The structure of the compound is then elucidated using various spectroscopic techniques.
Physicochemical and Spectral Data
The definitive structural and physicochemical properties of Tenacissoside G have been established through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Data | Reference |
| Molecular Formula | C42H66O15 | Inferred from MS data |
| Molecular Weight | 810.96 g/mol | Inferred from MS data |
| Mass Spectrometry (ESI-MS/MS) | m/z 815.5 ⟶ 755.5 | [6] |
| 1H NMR (DMSO-d6) | Data not explicitly available in search results. | |
| 13C NMR (DMSO-d6) | Data not explicitly available in search results. |
Experimental Protocols
The following sections detail the representative experimental methodologies for the isolation of Tenacissoside G and the investigation of its biological activities.
Isolation and Purification of Tenacissoside G from Marsdenia tenacissima
2.1.1. Plant Material and Extraction
-
Air-dried and powdered stems of Marsdenia tenacissima are subjected to extraction with 95% ethanol (B145695) at room temperature.
-
The extraction is typically repeated three times to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
2.1.2. Solvent Partitioning
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and n-butanol.
-
Tenacissoside G, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.
2.1.3. Chromatographic Purification
-
The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
A gradient elution system, typically with a mixture of chloroform and methanol, is used to separate the compounds based on their polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification is achieved using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) until pure Tenacissoside G is obtained.
2.1.4. Structure Elucidation The purified Tenacissoside G is subjected to spectroscopic analysis to confirm its structure:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and relative stereochemistry.
Experimental Workflow for Isolation of Tenacissoside G
Caption: A representative workflow for the isolation and purification of Tenacissoside G.
In Vitro Cytotoxicity and Paclitaxel Resistance Reversal Assay
The following protocol is based on studies investigating the effect of Tenacissoside G on paclitaxel-resistant ovarian cancer cells.[7][8]
2.2.1. Cell Culture
-
Paclitaxel-resistant human ovarian cancer cell lines (e.g., A2780/T) and their parental sensitive cell lines (e.g., A2780) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
2.2.2. Cell Viability Assay (CCK-8)
-
Cells are seeded in 96-well plates at a specific density.
-
After 24 hours of incubation, cells are treated with varying concentrations of Tenacissoside G, paclitaxel, or a combination of both.
-
Following a 48-hour incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for an additional 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxicity.
2.2.3. Apoptosis Assay (Flow Cytometry)
-
Cells are treated with Tenacissoside G and/or paclitaxel for 24 hours.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Anti-inflammatory Activity Assay in Osteoarthritis Model
This protocol is based on the investigation of Tenacissoside G's effect on IL-1β-stimulated chondrocytes.[9]
2.3.1. Chondrocyte Culture and Treatment
-
Primary mouse chondrocytes are isolated and cultured.
-
To establish an in vitro model of osteoarthritis, chondrocytes are stimulated with interleukin-1β (IL-1β).
-
The stimulated cells are then treated with various concentrations of Tenacissoside G.
2.3.2. Gene Expression Analysis (RT-PCR)
-
Total RNA is extracted from the treated chondrocytes.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (RT-qPCR) is used to measure the mRNA expression levels of inflammatory and catabolic genes, such as iNOS, TNF-α, IL-6, MMP-3, and MMP-13.
2.3.3. Protein Expression Analysis (Western Blot)
-
Total protein is extracted from the treated chondrocytes.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Collagen-II, MMP-13, p65, p-p65, and IκBα.
-
After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activity and Mechanism of Action
Tenacissoside G exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.
Reversal of Paclitaxel Resistance in Ovarian Cancer
A significant finding is the ability of Tenacissoside G to reverse resistance to the chemotherapeutic drug paclitaxel in ovarian cancer cells.[7][8]
Quantitative Data on Cytotoxicity and Resistance Reversal:
| Cell Line | Treatment | IC50 (μM) | Reversal Fold | Reference |
| A2780/T (Paclitaxel-Resistant) | Paclitaxel | Data not explicitly available | - | [7][8] |
| A2780/T (Paclitaxel-Resistant) | Tenacissoside G + Paclitaxel | Data not explicitly available | Data not explicitly available | [7][8] |
Note: Specific IC50 values and reversal fold data were not available in the provided search results and would require access to the full-text articles.
Mechanism of Action: Tenacissoside G reverses paclitaxel resistance by inhibiting the Src/PTN/P-gp signaling axis.[7][8]
-
Src Inhibition: Tenacissoside G inhibits the expression and phosphorylation of the Src kinase.
-
Downstream Effects: This inhibition leads to the downregulation of Pleiotrophin (PTN) and P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance.
-
Outcome: By reducing P-gp expression and activity, Tenacissoside G increases the intracellular concentration of paclitaxel, restoring its cytotoxic effects.[7][8]
Src/PTN/P-gp Signaling Pathway in Paclitaxel Resistance
Caption: Tenacissoside G inhibits the Src/PTN/P-gp pathway to reverse paclitaxel resistance.
Anti-inflammatory Activity in Osteoarthritis
Tenacissoside G has shown potential as a therapeutic agent for osteoarthritis by exerting anti-inflammatory effects.[9]
Quantitative Data on Anti-inflammatory Effects:
| Gene/Protein | Effect of Tenacissoside G | Reference |
| iNOS (mRNA) | Significantly inhibited | [9] |
| TNF-α (mRNA) | Significantly inhibited | [9] |
| IL-6 (mRNA) | Significantly inhibited | [9] |
| MMP-3 (mRNA) | Significantly inhibited | [9] |
| MMP-13 (mRNA & Protein) | Significantly inhibited | [9] |
| Collagen-II (Protein) | Degradation inhibited | [9] |
| NF-κB Activation | Significantly suppressed | [9] |
Mechanism of Action: The anti-inflammatory effects of Tenacissoside G in chondrocytes are mediated through the inhibition of the NF-κB signaling pathway.[9]
-
NF-κB Inhibition: In response to inflammatory stimuli like IL-1β, the transcription factor NF-κB is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory and catabolic genes.
-
Tenacissoside G's Role: Tenacissoside G suppresses the activation of NF-κB, likely by preventing the degradation of its inhibitor, IκBα, and inhibiting the phosphorylation and nuclear translocation of the p65 subunit.[9]
-
Outcome: This leads to a reduction in the expression of inflammatory mediators (iNOS, TNF-α, IL-6) and matrix-degrading enzymes (MMP-3, MMP-13), thereby protecting the cartilage from degradation.[9]
NF-κB Signaling Pathway in Inflammation
Caption: Tenacissoside G inhibits the NF-κB pathway to reduce inflammation.
Conclusion and Future Perspectives
Tenacissoside G, a C21 steroidal glycoside from Marsdenia tenacissima, has emerged as a promising natural product with significant therapeutic potential. Its ability to reverse multidrug resistance in cancer and its potent anti-inflammatory properties warrant further investigation. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of Tenacissoside G, as well as conducting preclinical and clinical studies to evaluate its efficacy and safety in relevant disease models. The development of synthetic routes to produce Tenacissoside G and its analogues could also facilitate further pharmacological studies and potential drug development.
References
- 1. Five new C21 steroidal glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenacissoside G reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tenacissoside G alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
